![molecular formula C12H14N2O3 B2725904 2-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid CAS No. 1795084-09-1](/img/structure/B2725904.png)
2-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid
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Description
“2-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid” is a compound with the molecular formula C5H8N2O3 . It has a molecular weight of 144.13 . The compound is also known as (2-oxo-1-imidazolidinyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9) . This indicates that the compound contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, including compounds similar to 2-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid, have been explored as novel and environmentally friendly corrosion inhibitors for mild steel. These inhibitors were synthesized through condensation reactions involving glyoxal, formaldehyde, and amino acids. The study highlighted their efficiency in corrosion inhibition, with one of the synthesized compounds achieving up to 96.08% inhibition efficiency at low concentrations. The adsorption of these inhibitors on the metal surface followed the Langmuir adsorption isotherm, indicating a strong and effective inhibition process through the formation of protective layers on the metal surface (Srivastava et al., 2017).
Synthesis of Bioactive Molecules
Compounds structurally related to this compound have been utilized in the synthesis of various biologically active molecules. For instance, derivatives incorporating the thiazolidinone nucleus have been synthesized and evaluated for antimicrobial activity against different bacteria and fungi. These compounds have shown moderate antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Youssef et al., 2015).
Advanced Materials and Sensors
Research has also focused on the synthesis of new fluorescent compounds for selective detection of metal ions. For example, a compound synthesized from reactions involving this compound showed a promising quenching effect on fluorescence in the presence of Co2+, indicating its utility as a fluorescent sensor for cobalt ions. This specificity and selectivity towards Co2+ make it a candidate for further exploration as a chemical sensor in various applications (Li Rui-j, 2013).
properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-2-4-10(5-3-9)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFXISYYRLDVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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